Decyl 4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 309819. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

decyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13,18H,2-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMMXJVUYXPXLPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80219971 | |

| Record name | Benzoic acid, p-hydroxy-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69679-30-7 | |

| Record name | Decyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69679-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decyl 4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069679307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 69679-30-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309819 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, p-hydroxy-, decyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80219971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECYL 4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8Q769CYF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Decyl 4-hydroxybenzoate chemical properties and structure

An In-depth Technical Guide to Decyl 4-Hydroxybenzoate: Chemical Properties, Structure, and Applications

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a long-chain paraben ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural attributes, synthesis, and functional applications of this compound, grounding all claims in authoritative scientific data.

Introduction: Situating this compound in the Paraben Family

This compound, also known as decylparaben, is an ester of p-hydroxybenzoic acid.[1] Parabens as a class are widely utilized as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy against a broad spectrum of bacteria and fungi.[1][2][3] The antimicrobial power of parabens is directly correlated with the length of their alkyl ester chain; longer chains typically exhibit greater effectiveness.[2] However, this increase in efficacy is coupled with a decrease in water solubility.[2] this compound, with its ten-carbon alkyl chain, represents a highly lipophilic member of this family, a characteristic that dictates its specific applications and formulation considerations.

Chemical Identity and Molecular Structure

The fundamental identity of a chemical compound is defined by its structure and unique identifiers.

-

IUPAC Name: this compound

-

Synonyms: Decylparaben, n-Dothis compound (Note: "Dodecyl" is sometimes used colloquially but is inaccurate; the chain is decyl), Laurylparaben[4]

-

CAS Number: 69679-30-7[5]

The molecule consists of three key functional regions:

-

A central benzene ring derived from benzoic acid.

-

A hydroxyl (-OH) group at the para-position (position 4) of the ring, which is crucial for its activity.

-

A ten-carbon decyl ester group (-COOC₁₀H₂₁), which imparts strong lipophilic (oil-loving) character to the molecule.

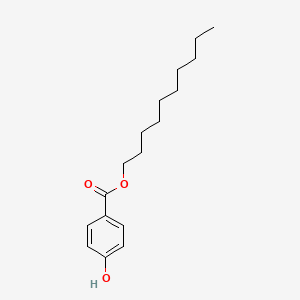

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound are critical for predicting its behavior in various formulations. The long decyl chain significantly influences these characteristics compared to shorter-chain parabens like methylparaben or propylparaben.

| Property | Value | Source(s) |

| Molecular Weight | 278.39 g/mol | [5][6] |

| Appearance | White crystalline powder | [8] |

| Melting Point | 58°C | [5][7] |

| Boiling Point | ~381.2°C (rough estimate) | [5][7] |

| Water Solubility | 24.5 mg/L (at 25°C) | [7] |

| LogP (Octanol/Water) | 4.69 (Predicted) | [5] |

Field Insights:

-

The low water solubility and high LogP value confirm the compound's highly lipophilic nature. This makes it an ideal preservative for oil-based or water-in-oil emulsion systems where aqueous-phase preservatives would be ineffective.

-

Its solid state at room temperature (Melting Point 58°C) means it must be dissolved into the oil phase of a formulation, often with gentle heating.

Synthesis and Purification Protocol

The industrial synthesis of this compound is typically achieved through Fischer esterification. This acid-catalyzed reaction is a cornerstone of organic synthesis for producing esters.

Synthesis Reaction

The process involves the reaction of 4-hydroxybenzoic acid with 1-decanol in the presence of a strong acid catalyst, most commonly sulfuric acid.[9]

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a representative model for the laboratory-scale synthesis.

-

Reactor Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle.

-

Charging Reactants: Charge the flask with 4-hydroxybenzoic acid (1 molar equivalent) and an excess of 1-decanol (e.g., 1.5-2 molar equivalents). The excess alcohol helps drive the equilibrium towards the product side.

-

Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight) to the mixture.

-

Reaction: Heat the mixture to reflux. The reaction temperature will be close to the boiling point of 1-decanol. To continuously remove the water byproduct and further drive the reaction, a Dean-Stark apparatus can be employed.

-

Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the 4-hydroxybenzoic acid spot.

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a weak base, such as a sodium bicarbonate solution.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) to separate the ester from the aqueous layer.

-

Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation to remove unreacted 1-decanol and other volatile impurities.[10]

-

Causality Insight: The choice of purification via vacuum distillation is particularly suitable for higher esters to avoid thermal decomposition that can occur with prolonged heating at atmospheric pressure.[10]

Structural Elucidation via Spectroscopy

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic methods provides a definitive structural fingerprint.

| Technique | Expected Observations for this compound |

| ¹H NMR | ~7.9 ppm (doublet, 2H): Aromatic protons ortho to the ester group.~6.9 ppm (doublet, 2H): Aromatic protons ortho to the hydroxyl group.~5.0-6.0 ppm (singlet, 1H): Phenolic hydroxyl proton (can be broad and shift with concentration).~4.2 ppm (triplet, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂ -).~1.7 ppm (multiplet, 2H): Methylene protons beta to the ester oxygen.~1.2-1.4 ppm (broad multiplet, 14H): Remaining methylene protons of the decyl chain.~0.9 ppm (triplet, 3H): Terminal methyl protons (-CH₃ ). |

| IR Spectroscopy | ~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic group.~2850-2960 cm⁻¹ (sharp): C-H stretching of the alkyl chain.~1680-1710 cm⁻¹ (strong, sharp): C=O stretching of the ester carbonyl group.~1600 & ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.~1280 & ~1170 cm⁻¹: C-O stretching of the ester and phenol groups. |

| Mass Spec (EI) | Molecular Ion (M⁺) Peak: at m/z = 278.19 (corresponding to C₁₇H₂₆O₃).Key Fragments: m/z = 138 (loss of the decyl chain, forming the 4-hydroxybenzoyl cation), m/z = 121 (further loss of OH, forming the benzoyl cation). |

Applications in Drug Development and Formulations

This compound's primary role in pharmaceuticals is as an antimicrobial preservative , an inactive ingredient or excipient.[11]

-

Mechanism of Action: While not fully elucidated, parabens are thought to exert their antimicrobial effect by disrupting microbial membrane transport processes or by inhibiting the synthesis of DNA, RNA, or key enzymes.[1]

-

Formulation Utility: Its high lipophilicity makes it exceptionally well-suited for:

-

Topical and Transdermal Formulations: Creams, ointments, and lotions with a significant oil or lipid phase.

-

Parenteral Products: Oil-based injectable drug formulations.

-

Oral Formulations: Oil-filled capsules or lipid-based drug delivery systems.

-

-

Synergistic Use: Parabens are often used in combination (e.g., with methylparaben) to achieve a broader spectrum of antimicrobial coverage.[2] The more water-soluble methylparaben protects the aqueous phase of an emulsion, while the oil-soluble decylparaben protects the lipid phase.

Safety and Regulatory Profile

As a member of the paraben class, this compound is subject to regulatory evaluation and safety assessments.

-

Hazard Identification: According to GHS classifications, the compound may cause skin and serious eye irritation.[4] Standard industrial hygiene practices, including the use of personal protective equipment, should be followed when handling the pure substance.

-

Regulatory Status: Parabens are approved for use in pharmaceuticals by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), though maximum concentration levels are often recommended.[11] For instance, the FDA's Inactive Ingredient Database lists maximum approved potencies for various parabens in different formulations.[11]

-

Endocrine Disruption Potential: Parabens, particularly longer-chain variants, have been investigated for potential endocrine-disrupting activity.[2] This remains a subject of ongoing scientific discussion and regulatory scrutiny. As a potential endocrine-disrupting compound, it is listed in some chemical databases for further evaluation.[4]

Conclusion

This compound is a specialized, highly lipophilic antimicrobial preservative. Its chemical structure, defined by a p-hydroxybenzoic acid core and a long C10 alkyl chain, dictates its physicochemical properties, making it an effective excipient for non-aqueous and lipid-based pharmaceutical formulations. A thorough understanding of its synthesis, spectroscopic profile, and functional properties is essential for formulation scientists and researchers aiming to ensure the microbial stability and integrity of drug products.

References

-

ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.). CABI Digital Library. Retrieved from [Link]

-

Smith, K. W., Souter, I., Rourke, P., Dimitriadis, I., Ehrlich, S., & Hauser, R. (2013). Medications as a Source of Paraben Exposure. Environmental Health Perspectives, 121(11-12), 1299–1305. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-hydroxy-, dodecyl ester. PubChem. Retrieved from [Link]

-

Ferreira, A. M., Mota, J., Neves, P., & Gomes, A. (2021). Paraben Compounds—Part I: An Overview of Their Characteristics, Detection, and Impacts. Applied Sciences, 11(11), 5073. Retrieved from [Link]

-

Wikipedia. (n.d.). Paraben. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

- Heyden Newport Chemical Corporation. (1967). Preparation of alkyl esters of parahydroxybenzoic acid. U.S. Patent 3,321,509.

-

International Journal for Research & Development in Technology. (n.d.). A Literature Review on the Synthesis of para-hydroxybenzoic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

- Sumitomo Chemical Company, Limited. (1994). PROCESS FOR PREPARING p-HYDROXYBENZOIC ACID. European Patent EP0338088B1.

-

Medical News Today. (2022). Methylparabens: Uses and safety. Retrieved from [Link]

-

Mild Soaps. (n.d.). Parabens In Pharmaceuticals: Effects And Usage. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C17H26O3). Retrieved from [Link]

-

Chemstock. (n.d.). Chemwatch GHS SDS in English (European) 46260. Retrieved from [Link]

-

Sigma-Aldrich. (2015). SAFETY DATA SHEET - Propyl 4-hydroxybenzoate. Retrieved from [Link]

-

ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

He, H., Wang, Y., Zhang, Y., & He, W. (2023). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. ACS Applied Bio Materials, 6(1), 22-29. Retrieved from [Link]

-

The Science Notes. (2023). Biosynthetic Pathways for 4-Hydroxybenzoate. Retrieved from [Link]

-

meriSTEM. (2021, May 5). Spectroscopy worked example combining IR, MS and NMR | Analytical chemistry [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). Decylbenzene. Retrieved from [Link]

-

ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

-

Kim, S. Y., Kim, J. H., & Park, Y. C. (2020). Synthesis of 4-Hydroxybenzoic Acid Derivatives in Escherichia coli. Journal of Agricultural and Food Chemistry, 68(36), 9743–9749. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

FlavScents. (n.d.). decyl decanoate. Retrieved from [Link]

Sources

- 1. Paraben - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Methylparabens: Uses and safety [medicalnewstoday.com]

- 4. Benzoic acid, 4-hydroxy-, dodecyl ester | C19H30O3 | CID 17569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. DecylParaben(decyl4-hydroxybenzoate) | 69679-30-7 [chemicalbook.com]

- 8. chemstock.ae [chemstock.ae]

- 9. cabidigitallibrary.org [cabidigitallibrary.org]

- 10. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]

- 11. Medications as a Source of Paraben Exposure - PMC [pmc.ncbi.nlm.nih.gov]

Decyl 4-hydroxybenzoate CAS number 69679-30-7

An In-Depth Technical Guide to Decyl 4-hydroxybenzoate (CAS: 69679-30-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a member of the paraben family, is the ester of 4-hydroxybenzoic acid and decyl alcohol. As a long-chain paraben, its lipophilic nature distinguishes it from its shorter-chain counterparts, such as methylparaben and propylparaben, conferring distinct physicochemical and biological properties. This guide provides a comprehensive technical overview of this compound, encompassing its chemical and physical characteristics, synthesis, analytical methodologies, and a detailed exploration of its applications, particularly within the pharmaceutical and drug development sectors. We will delve into its mechanism of action as an antimicrobial agent, its toxicological profile, and its potential, yet underexplored, roles in advanced drug delivery systems.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its significant lipophilicity, a direct consequence of the ten-carbon alkyl chain, governs its solubility and interaction with biological systems. It is sparingly soluble in water but exhibits good solubility in alcohols, ethers, and other organic solvents.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 69679-30-7 | [2] |

| Molecular Formula | C₁₇H₂₆O₃ | [3][4] |

| Molecular Weight | 278.39 g/mol | [3][4] |

| Appearance | Colorless or slightly yellow crystalline powder | [1] |

| Melting Point | 58 °C | [2] |

| Boiling Point | 381.2 °C (estimated) | [2] |

| Water Solubility | 24.5 mg/L at 25 °C | [2] |

| LogP (predicted) | 6.5 | [4] |

| Synonyms | Decylparaben, n-Decyl 4-hydroxybenzoate | [2] |

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of 4-hydroxybenzoic acid with decyl alcohol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and often involves heating the reactants to drive the reaction to completion.

Fischer Esterification Workflow

The Fischer esterification is a classic and widely used method for this synthesis. The general workflow is depicted below.

Caption: Fischer esterification workflow for the synthesis of this compound.

Detailed Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-hydroxybenzoic acid (1 equivalent) and decyl alcohol (1.5-2 equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of 4-hydroxybenzoic acid) to the reaction mixture.

-

Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete (typically several hours), cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanism of Antimicrobial Action

Parabens, including this compound, are widely recognized for their antimicrobial properties, particularly against fungi and gram-positive bacteria.[1][5] The prevailing understanding of their mechanism of action involves the disruption of microbial cell membranes.[1][6][7]

The antimicrobial efficacy of parabens increases with the length of the alkyl chain.[1][6] This is attributed to the increased lipophilicity, which facilitates the partitioning of the molecule into the lipid bilayer of the microbial cell membrane.[6][8] The insertion of these molecules into the membrane disrupts its fluidity and integrity, leading to altered membrane transport processes and potential leakage of intracellular components.[6]

Furthermore, some studies suggest that parabens may also inhibit the synthesis of DNA and RNA or interfere with key enzymes like ATPases and phosphotransferases in certain bacterial species.[1][7]

Caption: Proposed antimicrobial mechanism of action for this compound.

Applications in Drug Development

While traditionally used as a preservative in pharmaceutical formulations, the unique properties of long-chain parabens like this compound suggest their potential for more advanced applications in drug development.

Role as a Pharmaceutical Excipient

As a preservative, this compound is effective at low concentrations in preventing microbial growth in a wide range of pharmaceutical products, including creams, lotions, and oral suspensions. Its lipophilic nature makes it particularly suitable for preserving oil-based or emulsion formulations.

Potential in Novel Drug Delivery Systems

The lipophilicity of this compound makes it an interesting candidate for incorporation into lipid-based drug delivery systems, such as nanoemulsions and lipid nanoparticles (LNPs), including solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[9][10][11][12][13][14] These systems are designed to enhance the solubility and bioavailability of poorly water-soluble drugs.[15][16][17][18] The long alkyl chain of this compound could potentially interact favorably with the lipid matrix of these nanoparticles, acting as a co-surfactant or stabilizer.

Skin Penetration Enhancement

There is growing interest in the use of chemical penetration enhancers to improve the transdermal delivery of therapeutic agents.[19] The mechanism of these enhancers often involves the temporary disruption of the stratum corneum, the primary barrier of the skin. Given its lipophilic character and membrane-disrupting capabilities, it is plausible that this compound could function as a skin penetration enhancer, although specific studies in this area are limited.

Analytical Methodologies

The quantitative and qualitative analysis of this compound is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC)

Protocol for HPLC-UV Analysis of this compound:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the protonation of the phenolic hydroxyl group.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at approximately 254 nm.

-

Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible organic solvent and filtered through a 0.45 µm filter before injection.

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the relatively low volatility of this compound, derivatization is often required for GC-MS analysis to improve its chromatographic properties.

Protocol for GC-MS Analysis of this compound:

-

Derivatization (Silylation): a. Evaporate the solvent from the sample extract to dryness under a stream of nitrogen. b. Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried sample. c. Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: Splitless injection is typically used for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 100°C and ramping up to 300°C.

-

Mass Spectrometry: Electron ionization (EI) at 70 eV is commonly used. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the protons of the decyl chain, and the phenolic hydroxyl proton. The aromatic protons will appear as two doublets in the downfield region (around 6.8-8.0 ppm). The protons of the decyl chain will appear as a series of multiplets in the upfield region (around 0.8-4.2 ppm), with the triplet corresponding to the terminal methyl group being the most upfield. The chemical shift of the phenolic hydroxyl proton is variable and depends on the solvent and concentration.[20][21][22]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the decyl chain.[23]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

-

A broad O-H stretching band for the phenolic hydroxyl group (around 3300 cm⁻¹).

-

C-H stretching bands for the aromatic and aliphatic protons (around 3100-2850 cm⁻¹).

-

A strong C=O stretching band for the ester carbonyl group (around 1715-1730 cm⁻¹).

-

C-O stretching bands for the ester linkage (around 1300-1100 cm⁻¹).

-

C=C stretching bands for the aromatic ring (around 1600-1450 cm⁻¹).

Mass Spectrometry (MS)

Under electron ionization, the mass spectrum of this compound will show a molecular ion peak at m/z 278. Common fragmentation patterns for aromatic esters include cleavage at the ester linkage, leading to fragments corresponding to the acylium ion and the decyloxy radical, as well as fragmentation of the alkyl chain.

Toxicological Profile and Safety Considerations

The safety of parabens has been a subject of public and scientific debate, primarily concerning their potential as endocrine disruptors.[5][24][25]

Table 2: Summary of Toxicological Information for Long-Chain Parabens

| Toxicological Endpoint | Information | Source(s) |

| Acute Oral Toxicity | LD₅₀ values for parabens are generally high, indicating low acute toxicity. For longer-chain parabens like butylparaben, the oral LD₅₀ in mice is reported to be around 5.0 g/kg. Specific data for this compound is not readily available, but it is expected to have low acute oral toxicity. | [26][27][28][29] |

| Dermal Toxicity | The dermal LD₅₀ for several parabens is >2000 mg/kg bw, indicating low acute dermal toxicity. | [27] |

| Skin and Eye Irritation | Parabens are generally considered to be non-irritating to the skin at concentrations used in cosmetic and pharmaceutical products, although sensitization can occur. | [5] |

| Endocrine Disruption | Long-chain parabens, including butylparaben and propylparaben, have been shown to exhibit weak estrogenic activity.[24] The endocrine-disrupting potential is reported to increase with the length of the alkyl chain.[5] This has raised concerns about their potential effects on the reproductive system.[24] | |

| Regulatory Status | The use of parabens in cosmetics and pharmaceuticals is regulated by various international bodies. For instance, the U.S. Food and Drug Administration (FDA) considers parabens to be "Generally Recognized as Safe" (GRAS) for use in food packaging.[30] However, some jurisdictions have restricted the use of certain long-chain parabens in products for young children. |

It is crucial for researchers and drug development professionals to be aware of the ongoing safety assessments and regulatory updates concerning parabens.

Conclusion

This compound is a long-chain paraben with established utility as an antimicrobial preservative. Its distinct lipophilicity, which underpins its antimicrobial efficacy, also opens avenues for its application in modern drug delivery systems, such as nanoemulsions and lipid nanoparticles. A thorough understanding of its synthesis, analytical characterization, and toxicological profile is essential for its responsible and innovative use in pharmaceutical research and development. While concerns regarding the endocrine-disrupting potential of long-chain parabens persist, ongoing research continues to refine our understanding of their safety and potential applications. As with any excipient or active ingredient, a comprehensive risk-benefit assessment is paramount in the context of its intended use.

References

- BIOSYNCE. (n.d.). This compound CAS 69679-30-7.

- Freese, E., Sheu, C. W., & Galliers, E. (1973). Function of lipophilic acids as antimicrobial food additives.

- Valkova, N., Lépine, F., & Villemur, R. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and environmental microbiology, 67(6), 2404–2409.

- CA2497339A1 - Antimicrobial paraben comp0sition - Google Patents. (n.d.).

-

EWG. (2019, April 9). What Are Parabens, and Why Don't They Belong in Cosmetics?. Retrieved from [Link]

- Crovetto, J., et al. (2017). Bacterial Toxicity Testing and Antibacterial Activity of Parabens. Journal of Applied Microbiology, 123(5), 1125-1134.

-

Campaign for Safe Cosmetics. (n.d.). Parabens. Retrieved from [Link]

- Nowak, K., Jabłońska, E., & Ratajczak-Wrona, W. (2020). Review of the safety of application of cosmetic products containing parabens. Journal of Applied Toxicology, 40(1), 17-33.

-

American Contact Dermatitis Society. (2020, February 7). Paraben Toxicology. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2018, February 23). Safety Assessment of Parabens as Used in Cosmetics. Retrieved from [Link]

- Shihab, F., Sheffield, W., Sprowls, J., & Nematollahi, J. (1970). NMR analysis of some alkyl p-hydroxybenzoates. Journal of pharmaceutical sciences, 59(8), 1182–1183.

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). Ethylparaben. Retrieved from [Link]

-

NICNAS. (2015, April 24). Parabens: Human health tier II assessment. Retrieved from [Link]

-

RIVM. (2017). Exposure to and toxicity of methyl-, ethyl- and propylparaben. Retrieved from [Link]

-

Teledyne ISCO. (2015, January 3). sigma-aldrich. Retrieved from [Link]

-

ResearchGate. (n.d.). 8 Acute toxicity (LD50) of parabens. Retrieved from [Link]

- An, S. A., Mitra, S., & Lee, C. H. (2015). Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic. Pharmaceutics, 7(4), 391–420.

- Al-Japairai, K. A. S., et al. (2025). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications.

-

ECMDB. (2015, September 13). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C17H26O3). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0168668). Retrieved from [Link]

-

CD Formulation. (n.d.). Dothis compound. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

-

ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. Retrieved from [Link]

-

PMC. (n.d.). Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Current State of Nanoemulsions in Drug Delivery. Retrieved from [Link]

-

MDPI. (n.d.). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Retrieved from [Link]

-

Nature. (2018, April 9). Branched copolymer-stabilised nanoemulsions as new candidate oral drug delivery systems. Retrieved from [Link]

-

PMC. (n.d.). Lipid Nanoparticles: An Effective Tool to Improve the Bioavailability of Nutraceuticals. Retrieved from [Link]

-

PMC. (n.d.). Nanoemulsion: an advanced mode of drug delivery system. Retrieved from [Link]

-

PubChem. (n.d.). p-Hydroxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Benzoic acid, 4-hydroxy-, dodecyl ester. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

Sources

- 1. Exposure to Antibacterial Chemicals Is Associated With Altered Composition of Oral Microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DecylParaben(decyl4-hydroxybenzoate) | 69679-30-7 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. PubChemLite - this compound (C17H26O3) [pubchemlite.lcsb.uni.lu]

- 5. ewg.org [ewg.org]

- 6. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lipid-Based Nanoparticles as Pharmaceutical Drug Carriers: From Concepts to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. Lipid Nanoparticles: An Effective Tool to Improve the Bioavailability of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nanoemulsion: an advanced mode of drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijper.org [ijper.org]

- 16. Innovations in Nanoemulsion Technology: Enhancing Drug Delivery for Oral, Parenteral, and Ophthalmic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Branched copolymer-stabilised nanoemulsions as new candidate oral drug delivery systems - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01944D [pubs.rsc.org]

- 19. fishersci.com [fishersci.com]

- 20. Ethylparaben(120-47-8) 1H NMR [m.chemicalbook.com]

- 21. HEXYL 4-HYDROXYBENZOATE(1083-27-8) 1H NMR [m.chemicalbook.com]

- 22. Methylparaben(99-76-3) 1H NMR [m.chemicalbook.com]

- 23. researchgate.net [researchgate.net]

- 24. safecosmetics.org [safecosmetics.org]

- 25. Review of the safety of application of cosmetic products containing parabens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 28. rivm.nl [rivm.nl]

- 29. researchgate.net [researchgate.net]

- 30. DecylParaben(decyl4-hydroxybenzoate) - Safety Data Sheet [chemicalbook.com]

Navigating the Nomenclature of a Long-Chain Paraben: A Technical Guide to Decyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical excipients, cosmetic preservatives, and scientific research, precise chemical identification is paramount. Decyl 4-hydroxybenzoate, a member of the paraben family, is one such compound where a clear understanding of its nomenclature is crucial for accurate documentation, regulatory compliance, and unambiguous scientific communication. This technical guide provides an in-depth exploration of the synonyms, chemical identifiers, and contextual usage of this compound, tailored for professionals in research and drug development. Beyond a simple list of names, this guide delves into the rationale behind the varied terminology and offers practical insights into its analytical determination.

The family of parabens, which are esters of p-hydroxybenzoic acid, has been a cornerstone of preservation in various industries for decades due to their broad-spectrum antimicrobial activity.[1] The biological and physicochemical properties of parabens are significantly influenced by the length of their alkyl ester chain, with longer chains generally correlating with increased antimicrobial and, controversially, endocrine-disrupting activity.[2][3] this compound, with its ten-carbon alkyl chain, is considered a long-chain paraben and its nomenclature reflects its chemical structure and its classification within this broader group.

I. Decoding the Synonyms: A Multi-faceted Identity

The various names for this compound arise from different systematic and common naming conventions. Understanding these is key to navigating scientific literature and regulatory documents.

Systematic and Semi-Systematic Names

-

This compound: This is the most precise and descriptive name following the International Union of Pure and Applied Chemistry (IUPAC) conventions for ester nomenclature. It clearly identifies the decyl group as the alcohol-derived portion and "4-hydroxybenzoate" as the carboxylic acid-derived portion. This name is frequently used in formal chemical and scientific publications where structural accuracy is paramount.

-

Benzoic acid, 4-hydroxy-, decyl ester: This is an alternative systematic name, often found in chemical databases and older literature. It names the parent carboxylic acid first, followed by the esterifying alkyl group.

-

Benzoic acid, p-hydroxy-, decyl ester: This is a variation of the above, using "p-hydroxy-" (para-hydroxy-) to denote the position of the hydroxyl group on the benzene ring. The "para" designation is a common and accepted alternative to the numerical "4-" position in chemical nomenclature.

Common and Trivial Names

-

Decylparaben: This is the most common and widely recognized trivial name for this compound. The "-paraben" suffix immediately identifies it as an ester of p-hydroxybenzoic acid. This name is prevalent in regulatory documents, cosmetic ingredient lists, and toxicological studies where brevity and clear class identification are important.[1][4]

The Rationale Behind the Nomenclature

The choice of synonym often depends on the context:

-

Chemical Synthesis and Research: In papers detailing the synthesis or chemical reactions of the compound, the systematic name "this compound" is often preferred to emphasize the chemical structure.[5]

-

Regulatory Affairs and Cosmetics: In regulatory submissions and on product ingredient labels, "Decylparaben" is the standard. This is for consistency and ease of recognition by regulatory bodies and consumers.[6]

-

Chemical Databases: Databases like PubChem and ChemicalBook often list multiple synonyms to ensure comprehensive searchability.[7][8]

II. Unambiguous Identification: Chemical Identifiers

Beyond synonyms, a set of unique identifiers ensures the unambiguous identification of this compound across different databases and regulatory frameworks.

| Identifier | Value | Source |

| CAS Registry Number | 69679-30-7 | [7] |

| PubChem CID | 50609 | [8] |

| FDA UNII | 6F8Q769CYF | [7] |

| Molecular Formula | C17H26O3 | [7][8] |

| Molecular Weight | 278.39 g/mol | [7] |

| InChIKey | GMMXJVUYXPXLPY-UHFFFAOYSA-N | [8] |

III. Physicochemical Properties: A Data-Driven Profile

The physical and chemical properties of this compound dictate its solubility, stability, and interaction with other molecules.

| Property | Value | Source |

| Melting Point | 58°C | [7] |

| Boiling Point (estimated) | 381.2°C | [7] |

| Water Solubility | 24.5 mg/L (at 25°C) | [7] |

| Predicted XlogP | 6.5 | [8] |

| Appearance | White or off-white crystalline powder | [9] |

The low water solubility and high predicted XlogP value are characteristic of a long-chain paraben, indicating its lipophilic nature. This property is crucial for its antimicrobial action, as it allows for partitioning into microbial cell membranes.[2]

IV. The Scientific Context: Structure-Activity Relationship of Parabens

The scientific interest in this compound is often in the context of the broader paraben class. A key concept is the structure-activity relationship (SAR), which for parabens, demonstrates a clear trend: as the alkyl chain length increases, so does the antimicrobial efficacy and, notably, the estrogenic activity.[2][3]

Sources

- 1. Parabens in cosmetics and drugs [beawire.com]

- 2. nmc-magazine.com [nmc-magazine.com]

- 3. research-hive.com [research-hive.com]

- 4. Medications as a Source of Paraben Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 6. fda.gov [fda.gov]

- 7. DecylParaben(decyl4-hydroxybenzoate) | 69679-30-7 [chemicalbook.com]

- 8. PubChemLite - this compound (C17H26O3) [pubchemlite.lcsb.uni.lu]

- 9. 2664-60-0 CAS MSDS (Dothis compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide on the Antimicrobial Mechanism of Action of Decyl 4-Hydroxybenzoate

A Senior Application Scientist's Synthesis of Core Mechanisms and Investigative Protocols

Introduction

Within the armamentarium of antimicrobial preservatives, the esters of 4-hydroxybenzoic acid, commonly known as parabens, have been a mainstay for decades in the pharmaceutical, cosmetic, and food industries. Their broad-spectrum activity, stability over a wide pH range, and cost-effectiveness have cemented their utility. The antimicrobial efficacy of parabens is intrinsically linked to their chemical structure, specifically the length of the ester's alkyl chain. This relationship dictates the compound's lipophilicity and, consequently, its antimicrobial potency.

Decyl 4-hydroxybenzoate (Decylparaben), with its ten-carbon alkyl chain, represents a highly potent but less commonly utilized member of this class due to its lower water solubility. Understanding its mechanism of action is crucial not only for optimizing its application but also for the rational design of novel antimicrobial agents. This guide provides an in-depth analysis of the core mechanisms by which decylparaben exerts its antimicrobial effects, grounded in biophysical principles and supported by validated experimental protocols for researchers and drug development professionals. The primary focus will be on its interaction with the microbial cell membrane, a mechanism that is now widely accepted as the principal mode of action for long-chain parabens.

Part 1: The Cell Membrane as the Primary Target

The antimicrobial action of decylparaben is predominantly a function of its interaction with the microbial cytoplasmic membrane. Unlike shorter-chain parabens which may have more diverse intracellular targets, the pronounced lipophilicity of the decyl chain drives its accumulation in the lipid-rich environment of the cell membrane, leading to a cascade of disruptive events.

The Structure-Activity Relationship: A Case for Lipophilicity

The antimicrobial power of the paraben family increases with the length of the alkyl chain.[1][2] This trend is directly correlated with the compound's lipophilicity, often quantified by the octanol-water partition coefficient (Log P).[3] A higher Log P value indicates greater solubility in lipids, facilitating the molecule's partitioning from an aqueous phase into the microbial membrane. As the decyl chain is significantly longer than that of more common parabens like methyl- or propylparaben, its ability to intercalate into and disrupt the lipid bilayer is markedly enhanced.[4]

| Table 1: Physicochemical Properties of Common Parabens and Decylparaben | |||

| Paraben | Molecular Weight ( g/mol ) | Water Solubility ( g/100 mL) | Log P (Octanol/Water) |

| Methylparaben | 152.15 | ~0.25 at 25°C | 1.96[3] |

| Propylparaben | 180.20 | ~0.04 at 25°C | 3.04[3] |

| Butylparaben | 194.23 | ~0.02 at 25°C | 3.57[3] |

| Decylparaben | 278.39 | 0.00245 at 25°C[5] | ~6.1 (Estimated) |

Note: The Log P for decylparaben is estimated based on the trend of increasing lipophilicity with alkyl chain length.

Mechanism of Membrane Disruption

The primary antimicrobial mechanism involves the physical disruption of the cell membrane's structure and function. This can be conceptualized as a multi-stage process:

-

Partitioning and Intercalation: Due to its high lipophilicity, decylparaben preferentially partitions from the external environment into the phospholipid bilayer of the microbial cell membrane.[6] The long decyl chain anchors within the hydrophobic core of the membrane, while the more polar hydroxybenzoyl head group orients near the lipid-water interface.

-

Increased Membrane Fluidity and Permeability: The insertion of these molecules disrupts the ordered packing of the phospholipid acyl chains. This increases the fluidity of the membrane, compromising its integrity and barrier function.[2] The result is a "leaky" membrane, unable to maintain the critical electrochemical gradients necessary for life.

-

Leakage of Intracellular Components: The loss of membrane integrity leads to the uncontrolled efflux of essential small molecules and ions, such as potassium (K+) ions and ATP, from the cytoplasm.[7] This dissipates the membrane potential and pH gradient, which are vital for processes like ATP synthesis, nutrient transport, and motility.

-

Inhibition of Membrane-Bound Proteins: The alteration of the lipid environment can denature or inhibit the function of integral membrane proteins, including enzymes of the respiratory chain and transport systems.[3][8] This disruption of electron transport and oxidative phosphorylation further depletes the cell's energy reserves.

dot digraph "Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, size="10,5", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} ondot Caption: Primary mechanism of this compound action on the microbial cell membrane.

Part 2: Intracellular Targets and Secondary Effects

While membrane disruption is the primary lethal event, other intracellular activities have been proposed for parabens, which may act as secondary or contributing mechanisms, particularly once the membrane barrier is breached.

-

Inhibition of DNA and RNA Synthesis: Some studies suggest that parabens can interfere with the synthesis of nucleic acids, although this is considered a less significant mechanism compared to membrane damage.[3]

-

Enzyme Inhibition: Parabens may inhibit key cytoplasmic enzymes, such as ATPases and phosphotransferases, further disrupting cellular energy metabolism and signaling.[3][7]

It is crucial to recognize that for a highly lipophilic molecule like decylparaben, these intracellular effects are likely downstream consequences of membrane permeabilization, which allows the molecule to reach the cytoplasm in higher concentrations.

Part 3: Investigating the Mechanism of Action - Experimental Approaches

To rigorously validate the proposed mechanism of action for decylparaben, a series of targeted experiments should be conducted. The following protocols are designed to be self-validating by including appropriate controls and providing quantifiable data.

Workflow 1: Determining Basic Antimicrobial Potency

The first step is to quantify the antimicrobial activity of decylparaben against a panel of relevant microorganisms. The Minimum Inhibitory Concentration (MIC) is the standard metric.

dot digraph "MIC_Workflow" { graph [rankdir="TB", size="10,6", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ondot Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 3.1.1: Broth Microdilution MIC Assay

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth, RPMI-1640)

-

This compound

-

Solvent for stock solution (e.g., Dimethyl sulfoxide, DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of decylparaben in DMSO (e.g., 10 mg/mL). Causality: DMSO is used to solubilize the highly lipophilic decylparaben before its dilution in aqueous media.

-

Serial Dilutions: In a 96-well plate, add 100 µL of broth to wells 2 through 12. Add 200 µL of broth containing the desired starting concentration of decylparaben to well 1. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, to well 10. Discard 100 µL from well 10.

-

Controls (Self-Validation):

-

Growth Control (Negative Control): Well 11 should contain 100 µL of broth with no drug and no inoculum.

-

Inoculum Control (Positive Control): Well 12 should contain 100 µL of broth with no drug.

-

-

Inoculum Preparation: Grow a fresh culture of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the final inoculum to wells 1 through 10 and well 12. The final volume in each well will be 200 µL.

-

Incubation: Incubate the plate at the optimal growth temperature (e.g., 37°C) for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of decylparaben at which there is no visible turbidity (growth). This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).

| Table 2: Representative MIC Values of Parabens Against Common Microbes | ||

| Microorganism | Paraben | Typical MIC (µg/mL) |

| Staphylococcus aureus (Gram-positive) | Methylparaben | 1000 - 2000 |

| Propylparaben | 125 - 500 | |

| Decylparaben | < 16 | |

| Escherichia coli (Gram-negative) | Methylparaben | > 2000 |

| Propylparaben | 500 - 1000 | |

| Decylparaben | ~ 64 - 128 | |

| Candida albicans (Yeast) | Methylparaben | 1000 - 4000[9] |

| Propylparaben | 100 - 500[9] | |

| Decylparaben | < 16 |

Note: Values are compiled from various literature sources and demonstrate the trend of increased potency with longer alkyl chains. Specific values can vary by strain and testing conditions.

Workflow 2: Assessing Cell Membrane Damage

To directly test the hypothesis of membrane disruption, assays that measure the loss of membrane integrity are essential.

dot digraph "Membrane_Permeability_Workflow" { graph [rankdir="TB", size="10,7", dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FEF7E0", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} ondot Caption: Experimental workflow to assess membrane permeability using a fluorescent dye.

Protocol 3.2.1: Propidium Iodide Uptake Assay

Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. In cells with compromised membranes, PI enters, intercalates with DNA, and fluoresces brightly, providing a direct measure of membrane permeabilization.

Materials:

-

Log-phase culture of the test microorganism

-

Phosphate-buffered saline (PBS), pH 7.4

-

Decylparaben solution at various multiples of its MIC

-

Propidium iodide (PI) stock solution (e.g., 1 mg/mL)

-

Positive control: Heat-killed or alcohol-treated cells

-

Negative control: Untreated cells

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash them twice with sterile PBS. Resuspend the cells in PBS to a final OD₆₀₀ of ~0.5. Causality: Washing removes residual medium and synchronizes the cells in a non-growing state, ensuring that observed effects are due to the compound, not growth dynamics.

-

Treatment: Aliquot the cell suspension into tubes. Add decylparaben to achieve final concentrations of 0.5x, 1x, and 2x MIC. Include positive (heat-killed cells) and negative (untreated) controls. Incubate for a defined period (e.g., 30 minutes) at room temperature.

-

Staining: Add PI to each tube to a final concentration of ~1-2 µg/mL.

-

Incubation: Incubate the tubes in the dark for 15 minutes. Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorescent dye.

-

Data Acquisition: Analyze the samples using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission detection at ~617 nm). Alternatively, measure fluorescence intensity in a 96-well black plate using a fluorometer.

-

Interpretation: A significant increase in the percentage of PI-positive cells or in overall fluorescence intensity in the decylparaben-treated samples compared to the negative control indicates dose-dependent membrane damage. The results should approach those of the positive control at higher concentrations.

Part 4: Microbial Resistance Mechanisms

While parabens have been used for a long time, resistance is not widespread but can occur. Understanding potential resistance mechanisms is vital for predicting long-term efficacy.

-

Enzymatic Degradation: The primary mechanism of resistance involves the production of esterase enzymes that hydrolyze the ester bond of the paraben, yielding 4-hydroxybenzoic acid and the corresponding alcohol (decanol). These breakdown products have significantly lower antimicrobial activity.

-

Reduced Permeability/Efflux: Alterations in the outer membrane of Gram-negative bacteria (e.g., changes in porin expression) can limit the uptake of parabens.[7] Additionally, the presence of multidrug efflux pumps could potentially expel the compound from the cell, though this is less commonly cited for parabens compared to other antimicrobials.

Conclusion and Future Directions

The antimicrobial mechanism of action of this compound is overwhelmingly driven by its high lipophilicity, which facilitates its rapid partitioning into the microbial cell membrane. Its primary mode of action is the disruption of the membrane's structural and functional integrity, leading to increased permeability, leakage of vital cellular components, inhibition of membrane-associated processes, and ultimately, cell death. While secondary intracellular effects may contribute, they are largely a consequence of this initial, potent membrane-disruptive activity.

For drug development professionals, the potent but poorly soluble nature of decylparaben presents both a challenge and an opportunity. Future research should focus on novel formulation strategies, such as nano-emulsions or liposomal delivery systems, to enhance its bioavailability in aqueous systems without compromising its potent membrane-targeting activity. Furthermore, investigating its synergistic potential with other antimicrobials that have different mechanisms of action could lead to highly effective combination therapies that also mitigate the risk of resistance development. The experimental frameworks provided herein offer a robust starting point for these advanced investigations.

References

-

Microchem Laboratory. (n.d.). Parabens. Retrieved from [Link]

-

S, Meyer, B., et al. (2021). Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview. PMC. Retrieved from [Link]

-

Flasiński, M., et al. (2018). Influence of Parabens on Bacteria and Fungi Cellular Membranes: Studies in Model Two-Dimensional Lipid Systems. PubMed. Retrieved from [Link]

- Lundov, M. D., et al. (2004). Antimicrobial paraben composition. Google Patents.

-

Flasiński, M., et al. (2018). Influence of Parabens on Bacteria and Fungi Cellular Membranes – Studies in Model Two-Dimensional Lipid Systems. ResearchGate. Retrieved from [Link]

-

Hossain, T. J., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]

-

Brötz-Oesterhelt, H., & Sass, P. (Eds.). (2014). Antibiotics: Methods and Protocols. University of California San Francisco. Retrieved from [Link]

-

Khodaparast, M., et al. (2007). Discovery of a Marine Bacterium Producing 4-Hydroxybenzoate and Its Alkyl Esters, Parabens. PMC - NIH. Retrieved from [Link]

-

ResearchGate. (n.d.). Plot of logarithm partition coefficient (log P) of parabens versus.... Retrieved from [Link]

-

Wikipedia. (n.d.). Octanol-water partition coefficient. Retrieved from [Link]

-

Nowak, K., et al. (2023). Personal Care Products as a Contributing Factor to Antimicrobial Resistance: Current State and Novel Approach to Investigation. PMC - NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

-

Valkova, N., et al. (2001). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC - NIH. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

MDPI. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Retrieved from [Link]

-

MDPI. (2020). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. Retrieved from [Link]

-

MDPI. (2022). Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01. Retrieved from [Link]

-

NIH. (2021). Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany. Retrieved from [Link]

-

Walsh, S. E., et al. (2011). In vitro analyses of the effects of heparin and parabens on Candida albicans biofilms and planktonic cells. PubMed. Retrieved from [Link]

-

NIH. (2023). Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. Retrieved from [Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. DecylParaben(decyl4-hydroxybenzoate) | 69679-30-7 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 8. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro analyses of the effects of heparin and parabens on Candida albicans biofilms and planktonic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of Decyl 4-hydroxybenzoate in organic solvents

An In-depth Technical Guide to the Solubility of Decyl 4-Hydroxybenzoate in Organic Solvents

Introduction

This compound, a member of the paraben family of preservatives, is an ester of p-hydroxybenzoic acid. Its molecular structure, featuring a polar aromatic head and a substantial nonpolar ten-carbon alkyl chain, confers amphiphilic properties that dictate its behavior in various solvents. An understanding of its solubility is not merely an academic exercise; it is a cornerstone of formulation science in the pharmaceutical, cosmetic, and food industries.[1] For the drug development professional, solubility data is critical for designing effective delivery systems, ensuring product stability, and achieving desired bioavailability.[2][3] This guide provides a detailed exploration of the principles governing the solubility of this compound, outlines a definitive method for its experimental determination, and presents a consolidated view of its behavior in a range of common organic solvents.

Physicochemical Profile of this compound

To comprehend the solubility of a compound, one must first understand its intrinsic properties. This compound (also known as decylparaben) is a white crystalline solid at room temperature. Its key characteristics are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₆O₃ | [4] |

| Molecular Weight | 278.39 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Structure | Aromatic ring with a hydroxyl group, an ester linkage, and a C10 alkyl chain. | [4] |

The molecule's duality is its most defining feature. The hydroxyl (-OH) and ester (-COO-) groups on the phenyl ring can participate in hydrogen bonding and dipole-dipole interactions, making this "head" region polar and hydrophilic. Conversely, the long decyl chain is nonpolar and hydrophobic, dominated by van der Waals forces. This amphiphilic nature is the primary determinant of its solubility profile.

Theoretical Principles of Solvation

The dissolution of a solute in a solvent is a thermodynamic process governed by the change in Gibbs free energy.[5] A negative change favors dissolution. This process can be conceptually broken down into three steps: breaking solute-solute interactions, breaking solvent-solvent interactions (creating a cavity), and forming new solute-solvent interactions.[5] Dissolution occurs when the energy released from the formation of solute-solvent bonds is sufficient to overcome the energy required for the first two steps.[5]

The Role of Solute-Solvent Interactions

The adage "like dissolves like" is a direct consequence of these energy balances.[5]

-

Polar Solvents (e.g., Ethanol, Methanol): These solvents have high dielectric constants and can form strong hydrogen bonds. They will interact favorably with the polar head of this compound. However, the long, nonpolar decyl tail disrupts the solvent's hydrogen-bonding network, which is energetically unfavorable. While shorter-chain parabens like methylparaben are freely soluble in alcohols, the solubility of longer-chain parabens decreases as the alkyl chain length increases.[6] Therefore, decylparaben is expected to be soluble, but perhaps less so than its shorter-chain counterparts.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. They will solvate the decyl tail effectively. However, they cannot form strong interactions with the polar head, making it difficult to overcome the strong hydrogen bonding between paraben molecules in the crystal lattice. This results in poor solubility.

-

Intermediate/Amphiphilic Solvents (e.g., Acetone, Ethyl Acetate): Solvents like ketones and esters offer a balance. They have a polar group capable of interacting with the paraben's head and a nonpolar region that can accommodate the alkyl tail. Consequently, parabens often exhibit high solubility in such solvents.[6][7]

The relationship between the solute and various solvent types is visualized below.

Caption: Solute-solvent interaction model for this compound.

Experimental Determination of Thermodynamic Solubility

To generate reliable and reproducible solubility data, a standardized methodology is paramount. The shake-flask method is widely regarded as the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement of a saturated state.[8]

Protocol: Shake-Flask Method for Solubility Determination

This protocol outlines the necessary steps to measure the solubility of this compound in a given organic solvent.

1. Materials and Equipment:

-

This compound (crystalline powder, >99% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or rotator placed in a temperature-controlled incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The key is to ensure that a solid phase remains at equilibrium, which visually confirms saturation.[8] A common starting point is to add ~20-50 mg of solid to 2 mL of the solvent.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The system must be allowed to reach thermodynamic equilibrium. For parabens, an incubation time of 24 to 72 hours is typically required.[3][9]

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed to allow excess solid to settle. To ensure complete removal of undissolved solids, the supernatant must be filtered or centrifuged.[9] Filtration through a chemical-resistant syringe filter is the most common and effective method. Discard the initial few drops of the filtrate to avoid any adsorption effects from the filter membrane.

-

Quantification: Accurately dilute a known volume of the clear, saturated filtrate with a suitable mobile phase or solvent. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of this compound.[10] The detection wavelength for parabens is typically set around 254 nm.[1] A calibration curve prepared from stock solutions of known concentrations must be used for accurate quantification.[3]

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

The workflow for this definitive protocol is illustrated below.

Caption: Experimental workflow for the shake-flask solubility method.

Solubility Data and Solvent Classification

While extensive quantitative data specifically for this compound is not widely published in a consolidated form, its solubility can be reliably predicted based on its structure and data from analogous long-chain parabens.[7] The following table summarizes the expected solubility in various classes of organic solvents.

| Solvent Class | Example Solvent | Polarity | Expected Solubility | Rationale |

| Alcohols | Ethanol | Polar Protic | Soluble | The hydroxyl group of ethanol interacts well with the paraben's polar head, and its ethyl group provides some interaction with the decyl tail.[6][7] |

| Ketones | Acetone | Polar Aprotic | Freely Soluble | Acetone's carbonyl group is a good hydrogen bond acceptor for the paraben's -OH, and its methyl groups effectively solvate the alkyl chain.[6] |

| Esters | Ethyl Acetate | Intermediate | Soluble | Provides a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) character, making it a good solvent.[7] |

| Ethers | Diethyl Ether | Slightly Polar | Soluble | The ether oxygen can accept a hydrogen bond, but the overall nonpolar character is dominant, favoring interaction with the decyl tail.[6] |

| Chlorinated | Chloroform | Slightly Polar | Soluble | Can act as a weak hydrogen bond donor and has sufficient nonpolar character to dissolve the molecule.[7] |

| Aromatic HC | Toluene | Nonpolar | Sparingly Soluble | Favorable van der Waals interactions with the decyl tail and phenyl ring, but poor solvation of the polar head. |

| Aliphatic HC | n-Hexane | Nonpolar | Insoluble | Strong interactions with the decyl tail are insufficient to overcome the energy required to break the strong solute-solute bonds in the crystal lattice. |

Factors Influencing Solubility

Several external factors can influence the measured solubility of this compound.

-

Temperature: The dissolution of most solid solutes is an endothermic process. Therefore, the solubility of this compound in organic solvents is expected to increase as the temperature rises.[7][11] This is a critical parameter to control and report in any solubility study.

-

Purity: Impurities in either the solute or the solvent can alter the measured solubility. The presence of a more soluble impurity can artificially inflate the apparent solubility, while a less soluble one can depress it.

-

Polymorphism: The crystalline form (polymorph) of the solid can have a significant impact on solubility. Metastable polymorphs are generally more soluble than the stable crystalline form. It is crucial to characterize the solid phase in equilibrium with the saturated solution.

-

pH (in aqueous-organic mixtures): While not the focus of this guide, if the solvent system contains water, the pH will be critical. The hydroxyl group on the phenyl ring is weakly acidic. At a pH above its pKa, the molecule will deprotonate to form a more polar (and thus more water-soluble) phenolate anion.

Conclusion

The solubility of this compound is a complex function of its amphiphilic structure and the specific nature of the solute-solvent interactions. It exhibits high solubility in solvents of intermediate polarity, such as ketones and esters, which can effectively solvate both its polar head and its nonpolar alkyl tail. Its solubility is more limited in highly polar or highly nonpolar solvents. For researchers and formulation scientists, a thorough understanding of these principles is essential for selecting appropriate solvent systems. Furthermore, the rigorous and systematic application of the shake-flask method is the most trustworthy approach to generating the precise, quantitative data needed to advance drug development and product formulation projects.

References

- Solubility of Things. (n.d.). Dothis compound.

-

ResearchGate. (n.d.). Solubility Measurement, Modeling, and Dissolution Thermodynamics of Propylparaben in 12 Pure Solvents. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Giordano, F., Bettini, R., Donini, C., Gazzaniga, A., Caira, M. R., Zhang, G. G., & Grant, D. J. (2000). Physical properties of parabens and their mixtures: solubility in water, thermal behavior, and crystal structures. Journal of Pharmaceutical Sciences, 89(9), 1183-1193. Retrieved from [Link]

-

Antakli, S., Kabani, R., & Shawa, D. (2012). Determination of Preservative Parabens in Oral and Injection Formulations by HPLC. Asian Journal of Chemistry, 24(12), 5569-5573. Retrieved from [Link]

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

ResearchGate. (n.d.). Physical properties of parabens and their mixtures: Solubility in water, thermal behavior, and crystal structures. Retrieved from [Link]

-

Thammasat University. (n.d.). 2.1 Analytical methods for determination of parabens. Retrieved from [Link]

-

Sunaric, S. M., Mitic, S. S., Miletic, G. S., Pavlovic, A. N., & Naskovic-Djokic, D. (2012). Solid-phase extraction and HPLC determination of parabens from pharmaceutical hydrogels, multivitamin syrups and hand creams. Revue Roumaine de Chimie, 57(7-8), 731-738. Retrieved from [Link]

-

Agilent. (n.d.). Separation of Paraben Preservatives by Reversed-Phase HPLC Application. Retrieved from [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

-

PubMed. (1990). Membrane-solvent-solute interaction in a model permeation system. Retrieved from [Link]

-

Walsh Medical Media. (2021). Solute-Solvent Interaction. Retrieved from [Link]

-

Pharmacy Infoline. (n.d.). Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes. Retrieved from [Link]

-

ScienceDirect. (n.d.). Solute-solvent interaction: Significance and symbolism. Retrieved from [Link]

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Mechanisms of Solute Solvent Interaction Physical Pharmaceutics Notes [pharmacyinfoline.com]

- 6. agilent.com [agilent.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. enamine.net [enamine.net]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. researchgate.net [researchgate.net]

Physicochemical Characterization of Decyl 4-Hydroxybenzoate: A Technical Guide to Melting and Boiling Point Determination

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.